3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide
CAS No.:
Cat. No.: VC16205555
Molecular Formula: C10H11BrFNO2
Molecular Weight: 276.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrFNO2 |
|---|---|
| Molecular Weight | 276.10 g/mol |
| IUPAC Name | 3-(3-bromo-5-fluorophenoxy)-N-methylpropanamide |
| Standard InChI | InChI=1S/C10H11BrFNO2/c1-13-10(14)2-3-15-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |
| Standard InChI Key | DKHCZZHVHIKZBY-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)CCOC1=CC(=CC(=C1)Br)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide features a phenoxy core substituted with bromine and fluorine at the 3- and 5-positions, respectively. The phenoxy group is linked to a propanamide chain, where the amide nitrogen is methylated. This configuration is represented by the SMILES notation CNC(=O)CCOC1=CC(=CC(=C1)Br)F and the InChIKey DKHCZZHVHIKZBY-UHFFFAOYSA-N .
Physicochemical Properties
Key computed properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2, reflecting its capacity for intermolecular interactions. The XLogP3-AA value of 2.6 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments . The compound’s rotatable bond count of 3 underscores conformational flexibility, which may influence its binding to biological targets .
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrFNO₂ | |
| Molecular Weight | 276.10 g/mol | |
| IUPAC Name | 3-(3-bromo-5-fluorophenoxy)-N-methylpropanamide | |
| XLogP3-AA | 2.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Characterization
Analytical Characterization
Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The presence of bromine and fluorine atoms produces distinct splitting patterns in ¹H NMR spectra, while ¹³C NMR confirms the carbonyl and aromatic carbons. Fourier-transform infrared spectroscopy (FT-IR) identifies amide C=O stretches near 1650 cm⁻¹ and N-H bends around 3300 cm⁻¹ .
Pharmacological Significance
CFTR Modulation
3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide belongs to a class of compounds investigated as CFTR potentiators. These molecules enhance chloride ion transport in epithelial cells expressing mutant CFTR proteins, addressing the root cause of cystic fibrosis. In vitro studies demonstrate that derivatives of this compound increase CFTR channel open probability, restoring ion homeostasis in cell models .
Structure-Activity Relationships (SAR)
Modifications to the phenoxy ring or amide group significantly alter potency. For instance:
-
Bromine at the 3-position: Enhances hydrophobic interactions with CFTR’s transmembrane domains.
-
Fluorine at the 5-position: Improves metabolic stability by reducing oxidative degradation .
-
N-methylation: Reduces hydrogen bonding capacity, potentially increasing membrane permeability .
Biological Activity and Preclinical Research
In Vitro Studies
In CFTR-expressing cell lines, 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide potentiates chloride efflux by ~40% at 10 μM concentration, comparable to benchmark CFTR correctors like lumacaftor. Dose-response analyses reveal an EC₅₀ of 2.5 μM, indicating moderate potency.
Toxicity and Pharmacokinetics
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling shows:
-
Caco-2 permeability: 8.7 × 10⁻⁶ cm/s, suggesting moderate oral bioavailability .
-
Hepatic stability: 85% remaining after 1-hour incubation with human liver microsomes, indicating low susceptibility to cytochrome P450 metabolism .
-
hERG inhibition: IC₅₀ > 30 μM, implying a low risk of cardiotoxicity .
Comparative Analysis with Related Compounds
Table 2: Comparative Pharmacological Profiles
| Compound | Target | EC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide | CFTR | 2.5 | 12.0 |
| Lumacaftor | CFTR | 1.2 | 18.5 |
| Ivacaftor | CFTR | 0.8 | 22.3 |
Future Directions and Challenges
Synthetic Optimization
Improving synthetic yields and scalability remains a challenge. Novel catalytic methods, such as photoredox-mediated bromination, could streamline production while reducing waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume